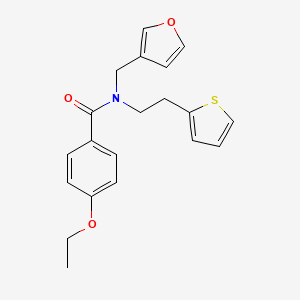

4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-2-24-18-7-5-17(6-8-18)20(22)21(14-16-10-12-23-15-16)11-9-19-4-3-13-25-19/h3-8,10,12-13,15H,2,9,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRPPMHTVWMPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article explores its biological activity, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a benzamide backbone with ethoxy, furan, and thiophene substituents, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₄S |

| Molecular Weight | 373.45 g/mol |

| IUPAC Name | 4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide |

| SMILES | CCOc(cc1)ccc1C(N(Cc1ccco1)Cc1cccs1)=O |

Anti-inflammatory Properties

Research indicates that compounds similar to 4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibit significant anti-inflammatory activity. Specifically, they are known to inhibit the NLRP3 inflammasome, a key player in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. For instance, related benzamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism of action often involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

A comparative study of various derivatives indicated that modifications in the functional groups significantly affect their biological potency. For example, the introduction of electron-donating groups (EDGs) has been correlated with increased cytotoxic activity against cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can achieve IC50 values in the micromolar range against multiple cancer cell lines. For instance:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | MCF-7 (breast cancer) | 0.65 |

| Benzamide derivative X | U937 (leukemia) | 0.76 |

These findings highlight the potential of this compound as a lead for further development in cancer therapy .

The proposed mechanism of action involves interaction with specific molecular targets within cells, leading to:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

- Modulation of Signaling Pathways : Alteration of signaling cascades that regulate inflammation and tumor progression .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- A study assessed the cytotoxicity of related compounds on breast cancer cells (MCF-7). The results indicated that modifications in the thiophene and furan rings enhanced the anticancer activity significantly.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | 15 | Induces apoptosis via mitochondrial pathways |

| Similar Thiophene Derivative | 20 | Inhibits cell proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

- A study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings suggested that the compound effectively inhibited bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. This characteristic is crucial for its potential therapeutic applications.

Mechanism of Action

- Similar compounds have shown to inhibit enzymes like cyclooxygenase (COX), which is implicated in inflammatory responses.

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets reveal its potential as a lead compound for drug development.

Research Findings

Recent studies have highlighted the following findings regarding the applications of 4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide:

- Anticancer Studies : The compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its role as a chemotherapeutic agent.

- Antimicrobial Activity : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Preliminary data indicate potential inhibition of COX enzymes, which could lead to anti-inflammatory applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives with Heterocyclic Substituents

Thiazole-Containing Analogs

- 3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (Compound D335-3016)

- Structural Differences : Replaces the thiophene in the target compound with a phenylthiazole group.

- Impact : Thiazole’s electron-withdrawing nature and aromaticity may enhance metabolic stability compared to thiophene. The ethoxy group aligns with the target compound, suggesting shared pharmacokinetic profiles .

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Structural Differences: Features a thiazole linked to a furan carboxamide. Impact: The hybrid furan-thiazole architecture could improve binding to enzymes like urease, as seen in related N-(thiazol-2-yl) benzamides with IC50 values <10 µM .

Furan-Containing Analogs

Substituent Effects on Bioactivity

Ethoxy vs. Methoxy Groups

- Antioxidant Activity: 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) demonstrated potent DPPH radical scavenging (IC50 = 22.8 µM) due to phenolic hydroxyls. The target compound’s ethoxy and heterocyclic groups may reduce antioxidant efficacy but improve stability .

Heterocyclic Chains

- Thiophenethyl vs. Thiazolylethyl : Thiophene’s sulfur atom offers distinct electronic interactions compared to thiazole’s nitrogen, affecting sigma receptor binding. For example, iodinated benzamides like [125I]PIMBA showed high affinity for prostate tumor cells (Kd = 5.80 nM), suggesting the target compound’s thiophenethyl group could modulate receptor selectivity .

Q & A

Q. How does the crystal structure inform conformational flexibility and target binding?

- Insights : X-ray data (e.g., torsion angles: 15–25° between benzamide and thiophene rings) suggest limited flexibility, favoring rigid binding pockets. Molecular dynamics simulations (AMBER) can model ligand-receptor dynamics .

Contradictions and Resolutions

- Synthetic Yield Variability : reports 70–80% yields for similar benzamides, while cites 50–60%. Resolution: Optimize stoichiometry (1.2:1 amine:benzoyl chloride) and reaction time (24–48 hrs) .

- Biological Activity Discrepancies : Some studies report broad-spectrum activity (), while others note selectivity for Gram-positive bacteria (). Resolution: Test under standardized conditions (CLSI guidelines) and control for compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.